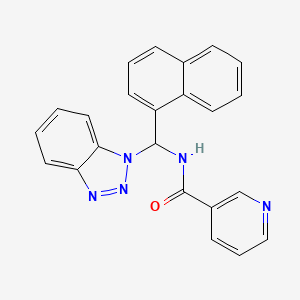![molecular formula C28H16 B13734053 heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacyclo[86662,903,8011,16017,22023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene typically involves multi-step organic reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the compound’s complex structure. Detailed synthetic routes are usually documented in specialized chemical literature and may involve steps such as cyclization and dehydrogenation.
Industrial Production Methods
Industrial production of such complex compounds is less common due to the intricate and costly processes involved. advancements in synthetic organic chemistry may lead to more efficient methods for large-scale production in the future.
化学反応の分析
Types of Reactions
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
科学的研究の応用
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene has several scientific research applications:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons (PAHs) and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although this is still in the early stages of research.
作用機序
The mechanism by which heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to oxidative stress, enzyme activity, and cellular signaling. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
- Heptacyclo[25.3.1.12,6.17,11.112,16.117,21.122,26]hexatriaconta-1(31),2(36),3,5,7(35),8,10,12(34),13,15,17(33),18,20,22(32),23,25,27,29-octadecaene .
- Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene .
Uniqueness
Heptacyclo[86662,903,8011,16017,22023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene stands out due to its specific ring structure and the number of double bonds
特性
分子式 |
C28H16 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene |
InChI |
InChI=1S/C28H16/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16H |
InChIキー |
HHVDKVOPKKKJCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C5=CC=CC=C5C(=C2C6=CC=CC=C63)C7=CC=CC=C74 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


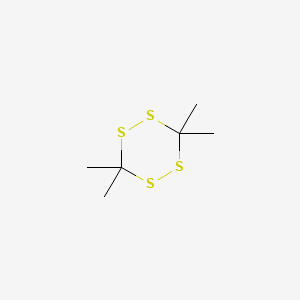
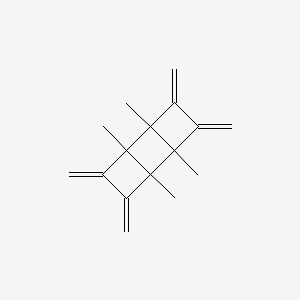
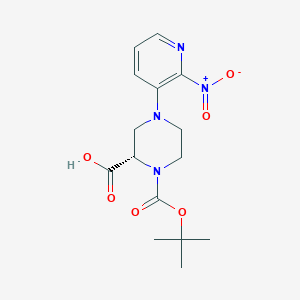

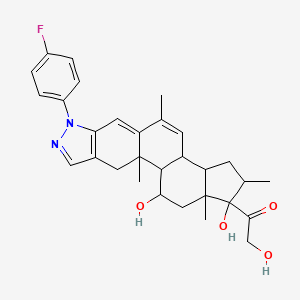
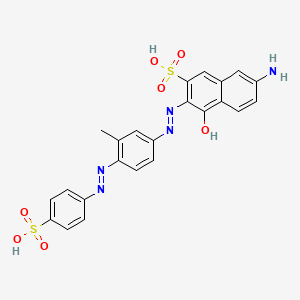



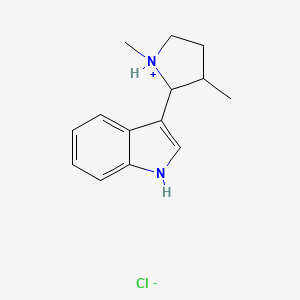
![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
